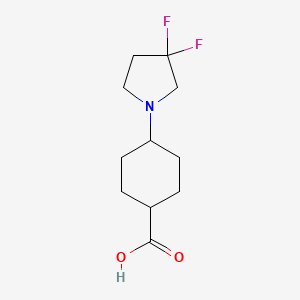![molecular formula C13H22N2O2 B1491848 6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane CAS No. 2097949-82-9](/img/structure/B1491848.png)
6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane
Übersicht
Beschreibung
6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane is a chemical compound with the molecular formula C13H22N2O2 . It is a type of bridged bicyclic morpholine, which are important building blocks in medicinal chemistry research .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes, which includes this compound, involves the reduction of spirocyclic oxetanyl nitriles . This process has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The 3-azabicyclo[3.1.1]heptane core is of particular interest as it resembles the pyridine ring in terms of geometric parameters . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Chemical Reactions Analysis
The general approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Building Blocks
- Bridged bicyclic morpholines, including derivatives like 3-oxa-6-azabicyclo[3.1.1]heptane, are highlighted as important building blocks in medicinal chemistry. These compounds are of interest due to their achiral nature and similar lipophilicity to morpholine, presenting utility in drug design and synthesis (Walker et al., 2012).
Catalysis and Chemical Transformations
- Azabicyclo compounds have been synthesized through various innovative methods, including catalytic construction and intramolecular cyclopropanation, demonstrating the compounds' versatility in organic synthesis (Pan et al., 2015).
Structural Analysis and Conformation
- The synthesis and structural analysis of azabicyclo[2.2.1]heptane derivatives for elaboration into α7 nicotinic ligands underscore the potential of these compounds in developing selective receptor modulators, which can have implications for neurological research and treatment strategies (Slowinski et al., 2011).
Novel Synthetic Routes and Pharmacophores
- Novel synthetic routes for azabicyclo compounds, leading to the creation of pharmacophores with potential medicinal value, illustrate the ongoing innovation in this field. These studies demonstrate the compounds' utility as core structures in the development of new therapeutic agents (Kriis et al., 2010).
Wirkmechanismus
Mode of Action
The exact mode of action of 6-Ethoxy-3-prolyl-3-azabicyclo[31It’s known that the compound was synthesized by the reduction of spirocyclic oxetanyl nitriles . This process might influence its interaction with potential targets.
Biochemical Pathways
The specific biochemical pathways affected by 6-Ethoxy-3-prolyl-3-azabicyclo[31It’s important to note that the compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring , which suggests potential involvement in histamine-related pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Ethoxy-3-prolyl-3-azabicyclo[31The compound’s incorporation into the structure of rupatidine suggests it may share similar pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 6-Ethoxy-3-prolyl-3-azabicyclo[31The compound led to a dramatic improvement in the physicochemical properties of Rupatidine , suggesting it may have significant effects at the molecular level.
Biochemische Analyse
Biochemical Properties
6-Ethoxy-3-prolyl-3-azabicyclo[3.1.1]heptane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical environments .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by interacting with cell surface receptors or intracellular signaling molecules. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of specific genes. These effects can result in alterations in cellular metabolism, impacting processes such as energy production, biosynthesis, and degradation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding can occur through various mechanisms, such as competitive inhibition, where the compound competes with the substrate for the enzyme’s active site, or allosteric modulation, where it binds to a different site on the enzyme, altering its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and alterations in physiological functions. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux, altering the levels of specific metabolites and impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. These interactions can influence the compound’s localization, accumulation, and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. These localization patterns can impact the compound’s overall biological effects .
Eigenschaften
IUPAC Name |
(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-17-12-9-6-10(12)8-15(7-9)13(16)11-4-3-5-14-11/h9-12,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZVOFHXJFNTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Di-tert-butyl 4-allyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1491766.png)

![7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1491770.png)
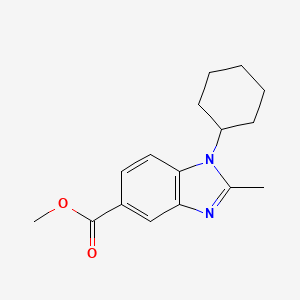

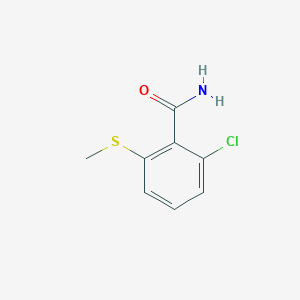
![Methyl 8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B1491777.png)
![1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1491778.png)
![2-chloro-N-[2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B1491779.png)
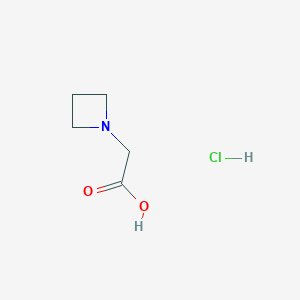
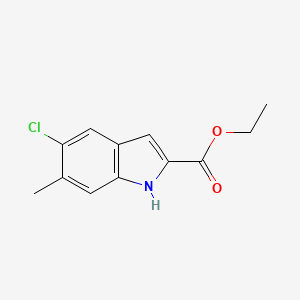
![3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1491785.png)
